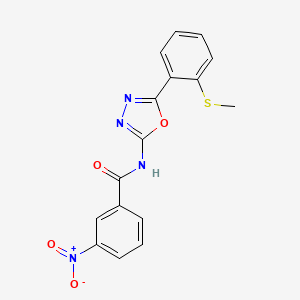
N-(5-(2-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)-3-nitrobenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Molecular Structure Analysis
Molecular structure analysis often involves techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry. These techniques can provide information about the compound’s molecular geometry, the lengths and types of chemical bonds, and the compound’s molecular mass .Chemical Reactions Analysis
This involves studying the reactions that the compound can undergo. This can include reactions with various reagents, its behavior under different conditions (such as heat or light), and any catalysts that may affect its reactivity .Physical And Chemical Properties Analysis
This involves measuring properties such as the compound’s melting point, boiling point, solubility in various solvents, and its acidity or basicity. Other properties that might be measured include the compound’s refractive index, specific gravity, and electrical conductivity .Wissenschaftliche Forschungsanwendungen
Synthesis and Antimicrobial Screening
A study on the synthesis and antimicrobial screening of derivatives incorporating the thiazole ring, including compounds structurally related to N-(5-(2-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)-3-nitrobenzamide, revealed valuable therapeutic interventions for the treatment of microbial diseases, particularly against bacterial and fungal infections (Desai, Rajpara, & Joshi, 2013).
Anti-Salmonella Typhi Activity
Derivatives of 1,3,4-oxadiazole, including structures similar to the target compound, have been synthesized and evaluated for their antibacterial activity against Salmonella typhi. Significant activity was noted in several compounds, highlighting the potential for developing new antibacterial agents (Salama, 2020).
Cytotoxicity and Antimicrobial Evaluation
Research on 1,3,4-oxadiazoles and thiadiazoles derivatives, including analogs of the compound , demonstrated significant cytotoxic properties and antibacterial activities. This suggests their potential use in therapeutic applications against various microbial diseases and cancer (Mutchu et al., 2018).
Therapeutic Potential Beyond Antimicrobial Use
Anti-inflammatory and Antinociceptive Activities
A study on triazole, pyrazole, oxadiazine, oxadiazole, and sugar hydrazone derivatives, related to the chemical structure of the target compound, revealed high antibacterial and antifungal activities, as well as significant anti-inflammatory and antinociceptive effects. This research indicates the broader therapeutic potential of such compounds (Bassyouni et al., 2012).
Wirkmechanismus
Safety and Hazards
Eigenschaften
IUPAC Name |
N-[5-(2-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]-3-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N4O4S/c1-25-13-8-3-2-7-12(13)15-18-19-16(24-15)17-14(21)10-5-4-6-11(9-10)20(22)23/h2-9H,1H3,(H,17,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMLDPSIIEODZGW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1C2=NN=C(O2)NC(=O)C3=CC(=CC=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-(2-methoxy-5-methylphenyl)-2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2843009.png)
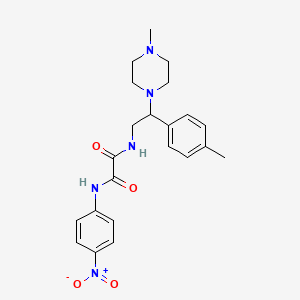

![4-[benzyl(methyl)sulfamoyl]-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2843013.png)

![N-(1,3-benzodioxol-5-ylmethyl)-2-[(4-oxo-3-propyl-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2843016.png)
![N-(2-methoxyphenethyl)-2-(5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2843017.png)
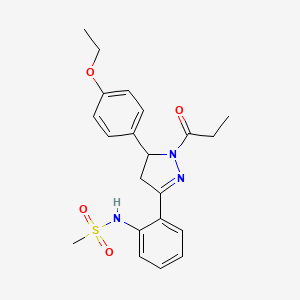
![4-benzyl-N-(2-(diethylamino)ethyl)-N-(4-ethoxybenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2843024.png)
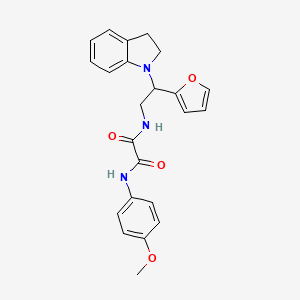
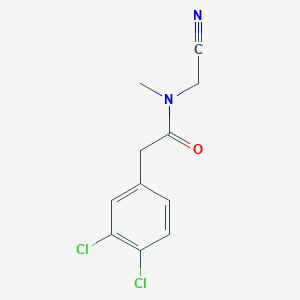
![N-Ethyl-N-[(1-pyridin-2-ylpiperidin-4-yl)methyl]prop-2-enamide](/img/structure/B2843029.png)
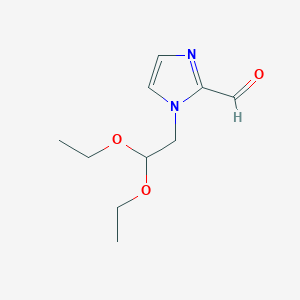
![2-({5-[(1,1-Dioxido-1,2-benzothiazol-3-yl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)-1-(piperidin-1-yl)ethanone](/img/structure/B2843032.png)
